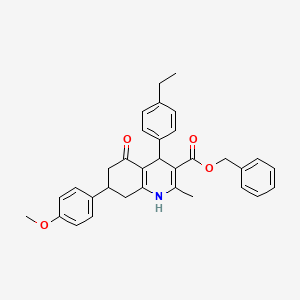

Benzyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

This compound belongs to the 1,4,5,6,7,8-hexahydroquinoline family, characterized by a bicyclic core with a ketone group at position 5 and a benzyl ester at position 2. Key structural features include:

- R4 substituent: 4-ethylphenyl group.

- R7 substituent: 4-methoxyphenyl group.

- Ester group: Benzyl moiety at position 3.

Synthesis typically follows the Hantzsch reaction, involving condensation of 4,4-dimethylcyclohexane-1,3-dione, substituted benzaldehydes, and benzyl acetoacetate under reflux in methanol, catalyzed by ammonium acetate . The reaction is monitored by TLC, with crystallization (e.g., ethanol) for purification.

Properties

CAS No. |

5707-74-4 |

|---|---|

Molecular Formula |

C33H33NO4 |

Molecular Weight |

507.6 g/mol |

IUPAC Name |

benzyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C33H33NO4/c1-4-22-10-12-25(13-11-22)31-30(33(36)38-20-23-8-6-5-7-9-23)21(2)34-28-18-26(19-29(35)32(28)31)24-14-16-27(37-3)17-15-24/h5-17,26,31,34H,4,18-20H2,1-3H3 |

InChI Key |

CDZCRGUQECWICD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC(=C2C(=O)OCC5=CC=CC=C5)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and as a precursor in synthetic chemistry, supported by relevant case studies and data.

Chemical Properties and Structure

The compound has a molecular formula of and features a hexahydroquinoline core, which is known for its biological activity. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for pharmaceutical research.

Anticancer Activity

One of the most promising applications of this compound is its potential anticancer properties. Research indicates that derivatives of hexahydroquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the quinoline structure can enhance its activity against breast and prostate cancer cells. The specific compound has been investigated for its ability to induce apoptosis in cancer cells through the activation of certain signaling pathways.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. A study highlighted the synthesis of polyhydroquinoline derivatives from related compounds that exhibited significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents.

Neuroprotective Effects

Another notable application is in neuropharmacology. Compounds with similar structures have been studied for their neuroprotective effects in models of neurodegenerative diseases. The hexahydroquinoline framework has been associated with the inhibition of neuroinflammation and protection against oxidative stress, which are critical factors in conditions like Alzheimer’s disease.

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functional materials due to its unique chemical properties. For example, it can act as a precursor for creating polymers with specific thermal and mechanical properties. Research has shown that incorporating such compounds into polymer matrices can enhance their strength and thermal stability.

Catalytic Applications

In synthetic chemistry, this compound may serve as a catalyst or catalyst precursor in various organic reactions. Its ability to facilitate multi-component reactions can streamline synthetic pathways for complex organic molecules.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of modified hexahydroquinolines. The researchers synthesized several derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that specific modifications increased potency significantly compared to unmodified compounds.

Case Study 2: Antimicrobial Activity

In a recent investigation published in Antibiotics, researchers synthesized polyhydroquinoline derivatives from related compounds and tested their antibacterial efficacy. The study found that certain derivatives showed remarkable activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications.

Case Study 3: Neuroprotective Effects

Research featured in Neuroscience Letters examined the neuroprotective effects of hexahydroquinoline derivatives on neuronal cell cultures exposed to oxidative stress. The findings indicated that these compounds significantly reduced cell death and inflammation markers.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares substituents, ester groups, and key properties of analogous compounds:

Key Observations

Methoxy groups (e.g., 4-methoxyphenyl in the target compound and ) improve solubility in polar solvents and may influence π-π stacking in crystal structures . Hydroxyl groups (e.g., 3-hydroxy-4-methoxyphenyl in ) introduce hydrogen-bonding sites, affecting crystallization and supramolecular assembly .

Ester Group Impact :

- Benzyl esters (target compound, ) increase lipophilicity, favoring membrane permeability in biological systems.

- Methyl/ethyl esters () enhance aqueous solubility, making them preferable for solution-phase applications.

Biological Activity: While direct data for the target compound is lacking, analogs like methyl 4-(4-methoxyphenyl)-...

Biological Activity

Benzyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

This compound belongs to the class of hexahydroquinolines, which are known for their potential pharmacological applications. The structure features a quinoline core with various substituents that contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of polyhydroquinoline derivatives. For example, derivatives similar to the compound have shown promising results against various cancer cell lines. A study indicated that certain polyhydroquinoline derivatives exhibited cytotoxic effects on human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The antimicrobial activity of related compounds has been documented extensively. For instance, a series of polyhydroquinoline derivatives were tested against common bacterial strains such as Escherichia coli and Bacillus subtilis, demonstrating significant inhibitory effects . These findings suggest that this compound may possess similar antimicrobial properties.

Antioxidant Activity

The antioxidant capacity of quinoline derivatives has also been explored. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in biological systems . This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Synthesis and Testing

A notable study synthesized various derivatives of hexahydroquinolines and evaluated their biological activities. The synthesis involved refluxing specific precursors in ethanol, followed by purification processes. The resulting compounds were subjected to biological assays to assess their anticancer and antimicrobial activities .

In Vivo Studies

In vivo studies using animal models have further elucidated the therapeutic potential of benzyl-substituted hexahydroquinolines. These studies often focus on the compound's ability to modulate key signaling pathways involved in cancer progression and inflammation .

Data Tables

| Activity | Tested Compound | Result |

|---|---|---|

| Anticancer | Polyhydroquinoline derivatives | Significant cytotoxicity observed |

| Antimicrobial | Benzyl 4-(4-ethylphenyl) derivative | Inhibition against E. coli & B. subtilis |

| Antioxidant | Related quinoline compounds | Effective free radical scavenging |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing hexahydroquinoline derivatives, and how can they be adapted for this compound?

- Methodological Answer : The Hantzsch reaction is a widely used method for synthesizing hexahydroquinoline derivatives. A typical protocol involves refluxing substituted cyclohexane-1,3-diones, aryl aldehydes, β-keto esters (e.g., benzyl acetoacetate), and ammonium acetate in absolute methanol for 8–12 hours . For the target compound, substitutions at the 4-ethylphenyl and 4-methoxyphenyl positions require careful selection of aldehyde precursors. Reaction monitoring via TLC and purification by ethanol recrystallization are critical steps .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- 1H/13C NMR : Confirm substituent integration and chemical shifts (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- X-ray crystallography : Resolve the hexahydroquinoline ring conformation and substituent orientations. For example, dihedral angles between aryl groups and the quinoline core typically range between 15°–30° .

- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]+) and purity (>95%) .

Q. What biological activities are associated with structurally analogous hexahydroquinoline derivatives?

- Methodological Answer : 1,4-Dihydropyridine analogs exhibit calcium channel modulation, antibacterial, and antioxidant activities . To assess this compound’s bioactivity:

- Perform in vitro calcium flux assays using HEK293 cells transfected with L-type calcium channels.

- Screen for antimicrobial activity using MIC assays against Gram-positive/negative strains .

Advanced Research Questions

Q. How can regioselectivity challenges during the Hantzsch reaction be addressed for polysubstituted hexahydroquinolines?

- Methodological Answer : Substituent steric and electronic effects dominate regioselectivity. For example:

- Electron-donating groups (e.g., 4-methoxyphenyl) favor para-substitution in aldehyde precursors .

- Use DFT calculations (B3LYP/6-31G**) to model transition states and predict regiochemical outcomes. Bond critical point (BCP) analysis of electron density can quantify steric interactions .

Q. What computational methods are suitable for correlating this compound’s structure with its physicochemical properties?

- Methodological Answer :

- DFT Modeling : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential maps .

- Molecular docking : Simulate interactions with biological targets (e.g., calcium channels) using AutoDock Vina. Parameterize force fields for the hexahydroquinoline core and aryl substituents .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer :

- Dynamic effects in NMR : Conformational flexibility in solution may cause discrepancies with solid-state X-ray data. Perform variable-temperature NMR to detect ring puckering or aryl rotation .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) in the crystal lattice that stabilize specific conformations .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- pH stability assays : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC .

- Lipophilicity optimization : Adjust the benzyl ester group (e.g., replace with methyl or ethyl esters) to balance LogP values for enhanced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.